molecular formula C21H24N2O5S B2643013 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919063-44-8

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No.: B2643013
CAS No.: 919063-44-8
M. Wt: 416.49
InChI Key: BLQSZKVOPSAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the 4-methoxyphenyl group to the indole core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-indole: Lacks the sulfonyl and morpholine groups.

    1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanone: Lacks the 4-methoxyphenyl group.

    2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-4-2-16(3-5-18)14-21(24)23-9-8-17-15-19(6-7-20(17)23)29(25,26)22-10-12-28-13-11-22/h2-7,15H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSZKVOPSAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.